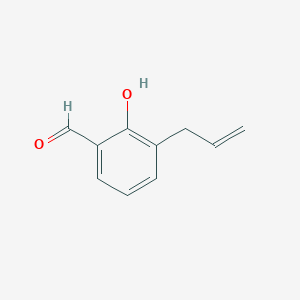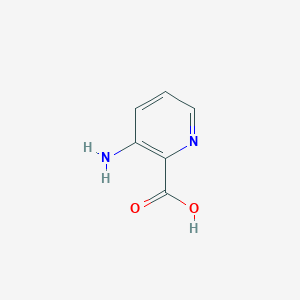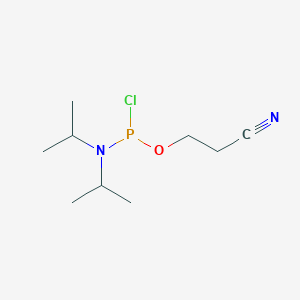
2-氰乙基 N,N-二异丙基氯代磷酰胺
描述
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is a chemical compound widely used in organic synthesis, particularly in the field of DNA synthesis. It is known for its role as a phosphorylation reagent, facilitating the incorporation of phosphate groups into organic molecules. The compound has the molecular formula C₉H₁₈ClN₂OP and a molecular weight of 236.68 g/mol .
科学研究应用
有机合成中的中间体
2-氰乙基 N,N-二异丙基氯代磷酰胺是有机合成中的一种有用中间体 . 它在各种有机化合物的形成中起着至关重要的作用。
DNA 合成中的保护试剂
该化合物在 DNA 合成中用作保护试剂 . 它有助于在合成过程中保护 DNA 分子,确保 DNA 结构不会受到损坏或改变。
碳水化合物的选择性单磷酸化
2-氰乙基 N,N-二异丙基氯代磷酰胺参与碳水化合物的选择性单磷酸化 . 此过程对于在各个研究领域中研究和操纵碳水化合物至关重要。
核苷的选择性单磷酸化
类似地,该化合物也用于核苷的选择性单磷酸化 . 这在生物化学和分子生物学领域尤其重要。
将保护的核糖核苷转化为磷酰胺
它在将保护的核糖核苷转化为磷酰胺中起着至关重要的作用 . 此过程是合成 RNA 分子的关键步骤。
寡脱氧核苷酸合成中的磷酰化试剂
2-氰乙基 N,N-二异丙基氯代磷酰胺用作寡脱氧核苷酸合成中 3'-羟基的磷酰化试剂 . 这是基因工程和生物技术领域的关键过程。
作用机制
Target of Action
The primary target of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is nucleosides and carbohydrates . It plays a crucial role in the selective monophosphorylation of these molecules, which is a key step in various biochemical processes .
Mode of Action
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite interacts with its targets by acting as a phosphitylating reagent . It facilitates the conversion of protected ribonucleosides to phosphoramidites . This interaction results in changes at the molecular level, enabling the synthesis of oligodeoxyribonucleotides .
Biochemical Pathways
The compound affects the biochemical pathway involved in the synthesis of oligodeoxyribonucleotides . By acting as a phosphitylating reagent, it enables the conversion of protected ribonucleosides to phosphoramidites . This is a critical step in the pathway, leading to downstream effects such as the formation of oligodeoxyribonucleotides .
Pharmacokinetics
Given its role in the synthesis of oligodeoxyribonucleotides, it can be inferred that its bioavailability would be crucial for its function .
Result of Action
The molecular and cellular effects of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite’s action include the formation of oligodeoxyribonucleotides . These are short DNA molecules that have wide-ranging applications in genetic testing, research, and forensic analysis .
Action Environment
The action, efficacy, and stability of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture . Therefore, it is typically stored in a dry environment to maintain its stability and effectiveness
生化分析
Biochemical Properties
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is involved in the selective monophosphorylation of carbohydrates and nucleosides . It interacts with these biomolecules, facilitating their conversion to phosphoramidites . The nature of these interactions is primarily chemical, involving the transfer of a phosphate group to the biomolecule.
Cellular Effects
The effects of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite on cells are primarily related to its role in DNA synthesis . By acting as a protecting reagent, it influences cell function by enabling the synthesis of DNA strands. This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite exerts its effects through its role in the synthesis of DNA . It acts as a protecting reagent, facilitating the conversion of protected ribonucleosides to phosphoramidites . This involves binding interactions with these biomolecules and can result in changes in gene expression.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite may change due to factors such as its stability and degradation . Long-term effects on cellular function observed in in vitro or in vivo studies would be dependent on the specific experimental conditions and are not currently available in the literature.
Metabolic Pathways
准备方法
Synthetic Routes and Reaction Conditions
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is typically synthesized through the reaction of chlorophosphite with 2-cyanoethyl diisopropylamine. The reaction involves the following steps:
Chlorophosphite Preparation: Chlorophosphite is prepared by reacting phosphorus trichloride with an alcohol.
Reaction with 2-Cyanoethyl Diisopropylamine: The chlorophosphite is then reacted with 2-cyanoethyl diisopropylamine under controlled conditions to yield 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.
Industrial Production Methods
In industrial settings, the production of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of specialized equipment to handle the reagents and control the reaction parameters .
化学反应分析
Types of Reactions
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Phosphorylation Reactions: It is commonly used in phosphorylation reactions to introduce phosphate groups into organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles used in substitution reactions include amines and alcohols. The reactions
属性
IUPAC Name |
3-[chloro-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClN2OP/c1-8(2)12(9(3)4)14(10)13-7-5-6-11/h8-9H,5,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTBDIBOOIAZEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370534 | |
| Record name | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89992-70-1 | |
| Record name | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89992-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyanoethyl diisopropylchlorophos phoramidite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

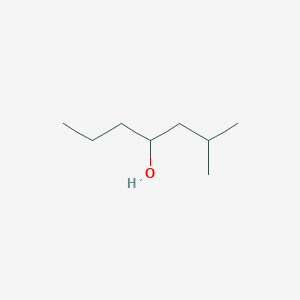
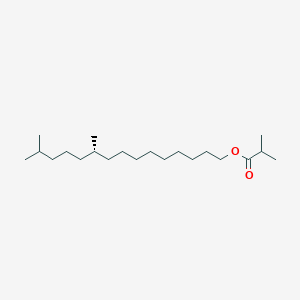
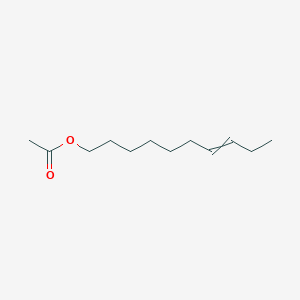
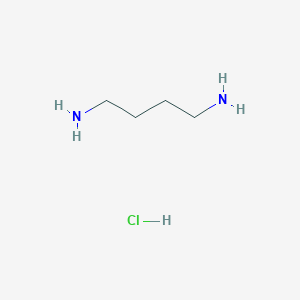
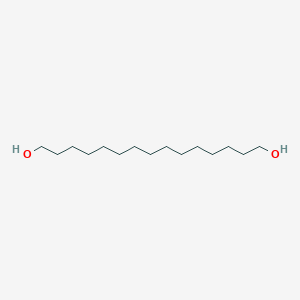


![3-Methyl-2h-Furo[2,3-C]pyran-2-One](/img/structure/B13470.png)
